N~4~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with a 5-chloro-2-methoxyphenyl group and two diethylcarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 5-chloro-2-methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 5-chloro-2-methoxyphenyl group using a suitable reagent.
Attachment of Diethylcarboxamide Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of N4-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- N-(5-chloro-2-hydroxy-phenyl)-acetamide
Uniqueness
N~4~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its specific substitution pattern and the presence of both diethylcarboxamide groups
Properties
IUPAC Name |
4-N-(5-chloro-2-methoxyphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-4-21(5-2)18(24)22-10-8-13(9-11-22)17(23)20-15-12-14(19)6-7-16(15)25-3/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFVRDOESMHMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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